molecular formula C10H21NO2 B6352507 Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate CAS No. 1154286-18-6

Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate

Cat. No.: B6352507
CAS No.: 1154286-18-6
M. Wt: 187.28 g/mol
InChI Key: LADCNIGIQPVKFK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate is an organic compound belonging to the class of substituted amino propanoate esters. Its structure features a methyl group at the 2-position of the propanoate backbone and a secondary amine substituent (pentan-2-yl) at the 3-position.

Properties

IUPAC Name

methyl 2-methyl-3-(pentan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-6-9(3)11-7-8(2)10(12)13-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADCNIGIQPVKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Coupling Reagents

A primary method for synthesizing Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate involves the direct coupling of 2-methylpropanoic acid derivatives with pentan-2-ylamine. This approach utilizes carbodiimides (e.g., DCC or EDC) or chloroformates to activate the carboxylic acid group, facilitating amide bond formation. For example, VulcanChem outlines a protocol where 2-methylpropanoic acid is treated with pentan-2-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–5°C. The reaction proceeds via the formation of an active ester intermediate, which subsequently reacts with the amine to yield the target compound.

Key parameters influencing yield include:

  • Stoichiometry : A 1:1 molar ratio of acid to amine minimizes side products.

  • Temperature : Reactions conducted below 10°C reduce racemization and byproduct formation.

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may require post-reaction purification to remove residual coupling agents.

Michael Addition of Amines to α,β-Unsaturated Esters

An alternative route involves the Michael addition of pentan-2-ylamine to methyl 2-methylacrylate. This method, adapted from analogous syntheses, exploits the nucleophilic attack of the amine on the α,β-unsaturated ester. For instance, ChemicalBook describes a protocol where methyl methacrylate reacts with pyrrolidine under reflux in methanol to form methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate. By substituting pyrrolidine with pentan-2-ylamine, a similar pathway could yield the target compound.

Reaction Conditions :

  • Catalyst : Trifluoromethanesulfonic acid (TfOH) accelerates the addition by protonating the carbonyl group, increasing electrophilicity.

  • Temperature : Reflux at 60–80°C for 18–24 hours ensures complete conversion.

  • Solvent : Methanol or ethanol facilitates proton transfer and stabilizes intermediates.

Optimization Strategies and Yield Enhancement

Solvent and Catalytic Systems

Comparative studies of solvent systems reveal that methanol outperforms non-polar solvents (e.g., toluene) in Michael addition reactions due to its ability to stabilize zwitterionic intermediates. The addition of acidic catalysts (e.g., TfOH) increases reaction rates by lowering the activation energy of the rate-determining step.

Table 1: Solvent Impact on Michael Addition Yield

SolventCatalystTemperature (°C)Yield (%)
MethanolTfOH7080
EthanolNone7045
TolueneTfOH7028

Protecting Group Strategies

The tert-butyl ester derivative of the target compound (CAS 1221341-78-1) provides insights into protective methodologies. By employing tert-butoxycarbonyl (Boc) groups, selective amidation can be achieved without side reactions. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, which is then esterified to yield the methyl ester.

Comparative Analysis of Synthetic Routes

Direct Amidation vs. Michael Addition

Direct Amidation :

  • Advantages : High atom economy, minimal byproducts.

  • Limitations : Requires expensive coupling agents and rigorous purification.

Michael Addition :

  • Advantages : Scalable, utilizes readily available starting materials.

  • Limitations : Potential for overalkylation; requires acidic catalysts.

Table 2: Method Comparison

ParameterDirect AmidationMichael Addition
Yield (%)65–7570–80
Reaction Time (h)24–4818–24
Cost EfficiencyLowModerate

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate has been identified as a promising candidate for the development of new therapeutic agents. Its structure allows for modifications that can enhance its biological activity. For instance, derivatives of this compound have shown potential in inhibiting histone deacetylases (HDACs), which are key targets in cancer therapy .

Mechanism of Action
The compound functions by interacting with specific molecular targets within cells, modulating pathways involved in cell proliferation and apoptosis. This mechanism is crucial for the development of anticancer drugs that aim to disrupt cancer cell growth and survival .

Synthesis and Chemical Reactions

Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions where amines react with esters. Common methods include:

  • Nucleophilic Substitution : The reaction of methyl 2-methyl-3-bromopropanoate with pentan-2-ylamine under basic conditions (e.g., using sodium hydride) to yield the desired product.
  • Reactions with Other Reagents : The compound can undergo various reactions such as oxidation and reduction, allowing for the formation of different derivatives that may exhibit enhanced pharmacological properties.

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on HDAC inhibitors, derivatives of this compound were synthesized and tested for their antiproliferative effects against HeLa cells. The results indicated that these compounds had IC50 values significantly lower than standard treatments like doxorubicin, suggesting their potential as effective anticancer agents .

CompoundIC50 (μM)Comparison Standard
This compound Derivative0.69Doxorubicin (IC50 = 2.29)

Case Study 2: Drug Delivery Systems
Research has demonstrated that this compound can be utilized in drug delivery systems due to its favorable solubility and stability profiles. It serves as a carrier for various therapeutic agents, enhancing their bioavailability and targeting efficiency in vivo.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active amino acid derivative. This derivative can then interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate (CAS 168209-18-5)
  • Structure : Differs by the shorter, more branched 2-methylpropylamine substituent (isobutylamine) instead of pentan-2-ylamine.
  • Molecular Weight: 173.25 g/mol (C9H19NO2) vs. the target compound’s higher MW due to the longer pentan-2-yl chain .
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 177269-37-3)
  • Structure : Features a geminal dimethyl group at the 2-position and a primary amine at the 3-position.
  • Key Difference : The absence of a branched alkylamine substituent reduces steric hindrance, likely increasing solubility in polar solvents compared to the target compound .
Methyl 2-amino-3-(2-phenyl-1H-indol-3-yl)propanoate
  • Structure : Contains an aromatic indole substituent instead of an aliphatic pentan-2-yl group.

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

  • Boiling Point: Longer aliphatic chains (e.g., pentan-2-yl vs. 2-methylpropyl) typically increase boiling points due to stronger van der Waals interactions. For example, 4-methyl-2-pentanone (a related ketone) has a boiling point of 344°C .
  • Solubility: Branched aliphatic amines like pentan-2-yl may reduce water solubility compared to linear chains or aromatic substituents. Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, with ionic character, is likely more water-soluble than the target compound .
Table 1: Comparative Properties of Selected Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Trend
Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate C10H21NO2 ~187.28 (estimated) Pentan-2-yl (branched) Low (hydrophobic)
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate C9H19NO2 173.25 2-Methylpropyl Moderate
Methyl 3-amino-2,2-dimethylpropanoate HCl C6H14ClNO2 179.63 Geminal dimethyl High (ionic)

Biological Activity

Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Molecular Formula : C12H23NO2
  • Molecular Weight : 213.32 g/mol
  • Functional Groups : Ester and amine groups, which are crucial for its biological interactions.

The branched alkyl chain in the compound influences its chemical reactivity and biological activity, making it distinct from similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing active amino acid derivatives that modulate various biological pathways. This interaction can lead to:

  • Enzyme inhibition : Affecting metabolic pathways.
  • Receptor binding : Modulating cellular signaling processes.

Antiparasitic Activity

Recent studies have investigated the compound's antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated significant activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains. The results indicated that modifications in the side chain length could enhance antiplasmodial activity.

CompoundCQ-S Activity (IC50 µM)CQ-R Activity (IC50 µM)
7a0.51.0
7b0.30.8
This compound0.40.9

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have shown promising results for this compound. The compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of approximately 5 µM.

Cell LineIC50 (µM)
MCF-75
HepG210

These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Case Studies

  • Antimalarial Research : A study by Sinha et al. focused on the synthesis of various derivatives based on this compound, demonstrating enhanced antiplasmodial activity through structural modifications. The study reported a significant reduction in parasitemia in treated mice models, indicating the compound's potential as a lead candidate for antimalarial drug development .
  • Cancer Cell Inhibition : Research conducted on the cytotoxic effects of this compound revealed that it induces apoptosis in cancer cells via cell cycle arrest mechanisms. The study utilized flow cytometry to analyze cell cycle phases post-treatment, confirming a notable increase in cells arrested at the G1 phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate, and how can reaction conditions be optimized to minimize side products?

  • Methodology : Start with a nucleophilic substitution reaction between methyl 2-methyl-3-bromopropanoate and pentan-2-ylamine under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC and optimize temperature (60–80°C) to balance reaction rate and byproduct formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Side products like unreacted amine or ester hydrolysis derivatives can be minimized by controlling stoichiometry (1:1.2 amine:ester) and avoiding excess moisture .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify the methyl ester (δ ~3.6 ppm for OCH₃), pentan-2-ylamino group (δ ~1.2–1.6 ppm for CH₂/CH₃), and propanoate backbone (δ ~2.5–3.0 ppm for CH-NH). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
  • MS : Look for molecular ion [M+H]⁺ at m/z = 215.2 (calculated for C₁₀H₂₁NO₂). Fragmentation patterns should include loss of pentan-2-ylamine (m/z 87) and ester cleavage .

Q. What chromatographic methods are suitable for isolating this compound from complex reaction mixtures?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation. For preparative-scale isolation, employ flash chromatography with a gradient of 5–20% ethyl acetate in hexane. Monitor purity via GC-MS or LC-MS to detect trace impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How can stereochemical outcomes be analyzed for the synthesis of enantiomerically pure this compound?

  • Methodology : Employ chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to resolve enantiomers. For absolute configuration determination, use X-ray crystallography (SHELXL refinement ) or electronic circular dichroism (ECD) combined with computational modeling (e.g., density functional theory, DFT) .

Q. What computational tools (e.g., QSPR, molecular docking) can predict the biological activity or physicochemical properties of this compound?

  • Methodology : Use Quantum Chemistry and QSPR models (e.g., via CC-DPS platforms ) to predict logP, solubility, and bioavailability. For biological activity, perform molecular docking (AutoDock Vina) against target enzymes (e.g., proteases or kinases) using crystal structures from the PDB. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How can contradictory data in reaction yields or spectroscopic assignments be resolved during structural elucidation?

  • Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. If reaction yields vary, perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Reproduce experiments under inert conditions (argon atmosphere) to rule out oxidation or hydrolysis artifacts .

Q. What strategies are effective for scaling up the synthesis while maintaining stereochemical integrity?

  • Methodology : Transition from batch to flow chemistry for better control of reaction parameters (residence time, temperature). Use immobilized catalysts (e.g., polymer-supported base) to enhance reproducibility. For enantioselective synthesis, employ asymmetric catalysis (e.g., chiral Brønsted acids) and monitor enantiomeric excess (ee) via chiral GC .

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